molecular formula C8H10O2S B155424 4-(2-Thienyl)butyric acid CAS No. 4653-11-6

4-(2-Thienyl)butyric acid

Cat. No.: B155424
CAS No.: 4653-11-6
M. Wt: 170.23 g/mol
InChI Key: VYTXLSQVYGNWLV-UHFFFAOYSA-N
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Description

4-(2-Thienyl)Butyric Acid is an organic compound with the molecular formula C8H10O2S. It is a monocarboxylic acid that features a butyric acid backbone with a 2-thienyl group attached at the fourth position.

Mechanism of Action

Target of Action

The primary target of 4-(2-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with the aromatic-amino-acid aminotransferase, potentially altering its function

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its target, it is plausible that the compound could influence pathways related to the metabolism of aromatic amino acids.

Pharmacokinetics

Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. Given its target, it is likely that the compound could influence the function of cells that rely on the metabolism of aromatic amino acids. The specific effects would depend on the nature of the compound’s interaction with the aromatic-amino-acid aminotransferase .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. More research is needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Thienyl)Butyric Acid can be synthesized through several methods. One common approach involves the reaction of thiophene with butyric acid under specific conditions to introduce the thienyl group at the desired position. The reaction typically requires a catalyst and controlled temperature to ensure the correct substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)Butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Thienyl)Butyric Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-Thiophenebutyric Acid
  • 2-Thiophenebutanoic Acid
  • γ-(α-Thienyl)butyric Acid

Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXLSQVYGNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196868
Record name 4-(2-Thienyl)butyric acid
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4653-11-6
Record name 2-Thiophenebutanoic acid
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Record name 4-(2-Thienyl)butyric acid
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Record name 4-(2-Thienyl)Butyric Acid
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Record name 4-(2-Thienyl)butyric acid
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Record name 2-thiophenebutyric acid
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Record name 4-(2-THIENYL)BUTYRIC ACID
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (99%) (2.2 MI, 45.9 mmol) and KOH pellets (2.37 g, 42.4 mmol) were added to a solution of 4-oxo-4-(thiophen-2-yl)butanoic acid (2.3 g, 12.48 mmol) in ethylene glycol (30 MI), and the reaction mixture was heated to 180° C. for 10 h. The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was washed with diethyl ether, acidified with 6N HCl and then extracted with diethyl ether. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 2% MeOH in CH2Cl2), to get 4-(thiophen-2-yl)butanoic acid (1.8 g, yield 85%). 1H NMR (300 MHz, DMSO-d6) δ 12.06 (s, 1H), 7.31-7.29 (m, 1H), 6.94-6.91 (m, 1H), 6.84-6.82 (m, 1H), 2.82-2.77 (t, J=7.7 Hz, 2H), 2.27-2.22 (t, J=7.3 Hz, 2H), 1.86-1.76 (m, 2H). MS (ESI) m/z: Calculated for C8H10O2S: 170.04. found: 170.8 (M+H)+
Quantity
45.9 mmol
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2.3 g
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Synthesis routes and methods II

Procedure details

3.6 g (0.019 mol) of 4-(2-thienyl)-4-keto-butyric acid, 2.74 ml (0.07 mol) of hydrazine 98%, 3.69 g (0.066 mol) of potash and 42 ml of diethylene glycol are placed in a two-necked flask equipped with a magnetic stirrer. The medium is heated for 7 h at 190° C. The medium is a clear uniform yellow. When it has cooled to room temperature it is hydrolysed with 200 ml of water. The diethylene glycol is extracted with 5 times 100 ml of ether. The aqueous phase is then acidified to pH 1 and extracted. The acid is absorbed in a solution of soda 5% washed with ether then acidified and absorbed for the last time in ether which is dried over MgSO4 and concentrated. 2.74 g of a clear yellow oil is obtained. Yield=85%.
Quantity
3.6 g
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reactant
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2.74 mL
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42 mL
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200 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?

A: Research suggests that this compound can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.

Q2: Can this compound be synthesized using succinyl dichloride?

A: Yes, studies have demonstrated the successful synthesis of this compound derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.

Q3: Are there any catalytic applications for the hydrogenation of this compound derivatives?

A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to this compound, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.

Q4: What is known about the structure of this compound and its derivatives?

A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of this compound. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.

Q5: Does this compound interact with enzymes?

A: While the provided research doesn't directly address this question, one study mentions the potential interaction of this compound with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.

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